Cas no 32453-97-7 (5-Hydroxy-4,6-dimethylnicotinaldehyde)

5-Hydroxy-4,6-dimethylnicotinaldehyde is a substituted nicotinaldehyde derivative featuring hydroxyl and methyl functional groups at the 5, 4, and 6 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. Its aldehyde group offers reactivity for condensation and nucleophilic addition reactions, while the hydroxyl and methyl substitutions influence its electronic and steric properties, enabling selective modifications. The structural features of this compound make it valuable for applications in medicinal chemistry and material science, where precise functionalization is required. It is typically handled under controlled conditions due to its sensitivity to air and moisture.
5-Hydroxy-4,6-dimethylnicotinaldehyde structure
32453-97-7 structure
Product Name:5-Hydroxy-4,6-dimethylnicotinaldehyde
CAS No:32453-97-7
MF:C8H9NO2
MW:151.162562131882
CID:882686
PubChem ID:97438
Update Time:2025-05-20

5-Hydroxy-4,6-dimethylnicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy-4,6-dimethylnicotinaldehyde
    • 5-hydroxy-4,6-dimethylpyridine-3-carbaldehyde
    • 3-Pyridinecarboxaldehyde, 5-hydroxy-4,6-dimethyl-
    • 4-Desoxyisopyridoxal
    • 5-hydroxy-4,6-dimethyl-pyridine-3-carbaldehyde
    • AC1L3YII
    • AC1Q6Q9W
    • AR-1F5153
    • CTK1C3345
    • NSC123081
    • NSC-123081
    • DTXSID60186192
    • 4-DEOXYISOPYRIDOXAL
    • DTXCID70108683
    • 5-HYDROXY-4,6-DIMETHYL-3-PYRIDINECARBOXALDEHYDE
    • NICOTINALDEHYDE, 5-HYDROXY-4,6-DIMETHYL-
    • NSC 123081
    • TP2E2KMN70
    • UNII-TP2E2KMN70
    • DB-100361
    • 5-FORMYL-3-HYDROXY-2,4-DIMETHYLPYRIDINE
    • 32453-97-7
    • Inchi: 1S/C8H9NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3-4,11H,1-2H3
    • InChI Key: IJHVAOYKWDPKSB-UHFFFAOYSA-N
    • SMILES: OC1C(C)=NC=C(C=O)C=1C

Computed Properties

  • Exact Mass: 151.06337
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19
  • LogP: 1.21650

5-Hydroxy-4,6-dimethylnicotinaldehyde Pricemore >>

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5-Hydroxy-4,6-dimethylnicotinaldehyde Related Literature

Additional information on 5-Hydroxy-4,6-dimethylnicotinaldehyde

Research Briefing on 5-Hydroxy-4,6-dimethylnicotinaldehyde (CAS: 32453-97-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

5-Hydroxy-4,6-dimethylnicotinaldehyde (CAS: 32453-97-7) is a specialized nicotinaldehyde derivative that has garnered increasing attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research briefing provides a comprehensive overview of the latest scientific developments surrounding this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery and development.

Recent studies have demonstrated that 5-Hydroxy-4,6-dimethylnicotinaldehyde serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a key intermediate in the development of potent kinase inhibitors, showing remarkable selectivity profiles against various cancer-associated kinases. The compound's structural versatility allows for diverse modifications at both the aldehyde and hydroxy functional groups, enabling the creation of targeted molecular libraries for high-throughput screening.

In the field of antimicrobial research, 5-Hydroxy-4,6-dimethylnicotinaldehyde derivatives have shown promising activity against drug-resistant bacterial strains. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that certain Schiff base derivatives of this compound exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the low micromolar range. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.

The compound's mechanism of action has been further elucidated through recent structural biology studies. X-ray crystallography data published in Nature Communications (2023) demonstrated that 5-Hydroxy-4,6-dimethylnicotinaldehyde derivatives can form stable complexes with specific protein targets through hydrogen bonding interactions involving both the hydroxy and aldehyde functional groups. This structural insight has guided the rational design of more potent analogs with improved pharmacokinetic properties.

From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the production of 5-Hydroxy-4,6-dimethylnicotinaldehyde. A 2024 study in Green Chemistry reported an environmentally friendly catalytic system that achieves high yields (up to 92%) while minimizing hazardous byproducts. This advancement addresses previous challenges in large-scale synthesis and supports the compound's broader application in pharmaceutical development.

Looking forward, researchers are exploring the potential of 5-Hydroxy-4,6-dimethylnicotinaldehyde in targeted drug delivery systems. Preliminary results from a 2024 ACS Nano publication indicate that the compound can be incorporated into nanoparticle formulations for enhanced tissue specificity, particularly in cancer therapeutics. These developments position 5-Hydroxy-4,6-dimethylnicotinaldehyde as a versatile scaffold with multiple applications in modern drug discovery and development pipelines.

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